molecular formula C6H5ClFNO B6327030 2-Chloro-5-fluoro-3-methoxypyridine CAS No. 1097264-89-5

2-Chloro-5-fluoro-3-methoxypyridine

Cat. No. B6327030
CAS RN: 1097264-89-5
M. Wt: 161.56 g/mol
InChI Key: YLLPKZZZTACMIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-5-fluoro-3-methoxypyridine is a chemical compound with the molecular formula C6H5ClFNO. It is a solid or liquid substance .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H5ClFNO/c1-10-5-2-4(7)3-9-6(5)8/h2-3H,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 161.56 . It is stored at a temperature between 2-8°C .

Scientific Research Applications

Synthesis of Complex Pyridine Derivatives

2-Chloro-5-fluoro-3-methoxypyridine serves as a valuable intermediate in the synthesis of complex pyridine derivatives due to its reactive halogen atoms, which facilitate various substitution reactions. This compound's unique halogen configuration makes it an ideal precursor for the synthesis of pentasubstituted pyridines, which are crucial in medicinal chemistry for creating new drug molecules with potential therapeutic applications. The ability to introduce a wide range of functional groups at specific positions on the pyridine ring through reactions such as the halogen dance reactions underscores its versatility in organic synthesis (Wu et al., 2022).

Development of Herbicides

The structure of this compound has also been exploited in the development of novel herbicides. Derivatives of this compound, featuring additional functional groups such as the 1,3,4-oxadiazole ring, have demonstrated significant herbicidal activity against a variety of graminaceous plants. The introduction of a thioether moiety into the 1,3,4-oxadiazole ring, derived from this pyridine, enhances its efficacy and safety for crop protection. This indicates its potential utility in agricultural chemistry for creating more effective and environmentally safe herbicidal compounds (Tajik & Dadras, 2011).

Lithiation and Functionalization Studies

Investigations into the lithiation reactions of 2-chloro- and 2-methoxypyridines, including this compound, have provided valuable insights into the mechanisms of nucleophilic substitution reactions in pyridines. These studies are fundamental in understanding the reactivity and selectivity of lithiation processes, which are essential for the functionalization of pyridine derivatives. The results from these studies have implications for designing new synthetic routes for pyridine-based compounds in pharmaceuticals and agrochemicals (Gros et al., 2003).

Fluorine-18 Labelling for Medical Imaging

One of the more advanced applications of pyridine derivatives includes the synthesis of fluoropyridine-based reagents, such as FPyKYNE, for labelling macromolecules with fluorine-18. This process is crucial for the development of radiopharmaceuticals used in positron emission tomography (PET) imaging. The design and synthesis of such reagents from chloro-fluoro-methoxypyridines demonstrate the compound's role in facilitating the development of diagnostic tools in nuclear medicine, offering a pathway to improved imaging techniques for various diseases (Kuhnast et al., 2008).

Safety and Hazards

The compound is associated with certain hazards. It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and washing thoroughly after handling (P264) .

Future Directions

Trifluoromethylpyridines, a group of compounds similar to 2-Chloro-5-fluoro-3-methoxypyridine, have been identified as key structural motifs in active agrochemical and pharmaceutical ingredients . It is expected that many novel applications of these compounds will be discovered in the future .

properties

IUPAC Name

2-chloro-5-fluoro-3-methoxypyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClFNO/c1-10-5-2-4(8)3-9-6(5)7/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLLPKZZZTACMIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(N=CC(=C1)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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